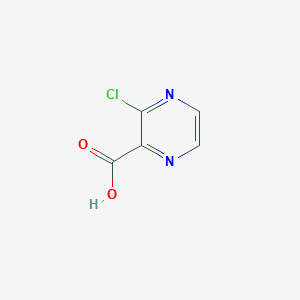

3-chloropyrazine-2-carboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloropyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-4-3(5(9)10)7-1-2-8-4/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRPVXLESNMKLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363557 | |

| Record name | 3-chloropyrazine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27398-39-6 | |

| Record name | 3-chloropyrazine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-pyrazine-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloropyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-chloropyrazine-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details two core synthetic routes, complete with experimental protocols, quantitative data, and visual representations of the chemical transformations. Additionally, it explores the potential biological significance and mechanism of action of this compound, drawing parallels to the well-established anti-tubercular drug, pyrazinamide.

Introduction

This compound is a substituted pyrazine derivative of significant interest in the pharmaceutical industry. Its structural similarity to pyrazinoic acid, the active metabolite of the first-line tuberculosis drug pyrazinamide, positions it as a valuable scaffold for the development of novel therapeutic agents, particularly in the realm of infectious diseases. The strategic placement of a chlorine atom and a carboxylic acid group on the pyrazine ring offers versatile handles for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties. This guide serves as a technical resource for chemists and pharmacologists, providing detailed methodologies for the synthesis of this important molecule and insights into its potential biological applications.

Synthesis Pathways

Two principal synthetic routes for the preparation of this compound have been identified and are detailed below.

Pathway 1: From Pyrazine-2-carbonitrile

This pathway commences with the readily available pyrazine-2-carbonitrile and proceeds through chlorination and subsequent hydrolysis of the nitrile functionality.

Step 1: Synthesis of 3-Chloropyrazine-2-carbonitrile

The initial step involves the direct chlorination of pyrazine-2-carbonitrile using sulfuryl chloride in the presence of a catalytic amount of dimethylformamide (DMF).

-

Experimental Protocol: To a solution of pyrazine-2-carbonitrile (6.90 g, 65.65 mmol) in toluene (48 mL) and DMF (5 mL), sulfuryl chloride (21.2 mL, 260.8 mmol) is added over a period of 10 minutes while maintaining the temperature in an ice bath. The reaction mixture is stirred for 30 minutes in the ice bath, then allowed to warm to room temperature and stirred for an additional 5 hours. The toluene layer is decanted, and the residual oil is extracted with diethyl ether. The combined organic layers are quenched with ice water, neutralized with solid sodium bicarbonate, and washed with water. After drying over anhydrous sodium sulfate and filtering, the solvent is removed under reduced pressure. The crude product is purified by silica gel chromatography (eluent: 100% dichloromethane) to yield 3-chloropyrazine-2-carbonitrile.[1][2]

Step 2: Hydrolysis to this compound

The hydrolysis of the nitrile group to a carboxylic acid can be achieved in a two-step process via the intermediate carboxamide, or potentially in a single step under more forcing conditions.

-

Sub-step 2a: Partial Hydrolysis to 3-Chloropyrazine-2-carboxamide A controlled partial hydrolysis of the nitrile yields the corresponding carboxamide.

-

Experimental Protocol: A mixture of 30% hydrogen peroxide (29 mL) and water (195 mL) is alkalinized to pH 9 with an 8% (w/v) sodium hydroxide solution. 3-Chloropyrazine-2-carbonitrile (104 mmol) is added portionwise to the heated (50 °C) solution over 30 minutes. The mixture is stirred for an additional 2.5 hours at 55 °C, maintaining the pH at 9. Upon cooling, the product crystallizes and is collected by filtration, then recrystallized from ethanol.[3]

-

-

Sub-step 2b: Complete Hydrolysis to this compound The complete hydrolysis of the carboxamide or the nitrile can be achieved under basic conditions.

-

Experimental Protocol (from 3-Chloropyrazine-2-carboxamide): 3-Chloropyrazine-2-carboxamide is refluxed in an aqueous solution of sodium hydroxide until the reaction is complete (monitored by TLC or HPLC). After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried.

-

Experimental Protocol (from 3-Chloropyrazine-2-carbonitrile): 3-Chloropyrazine-2-carbonitrile is heated under reflux with a concentrated aqueous solution of sodium hydroxide. The reaction progress is monitored until the nitrile is fully hydrolyzed. The workup procedure is similar to the hydrolysis of the amide, involving acidification to precipitate the final product.

-

Quantitative Data for Pathway 1

| Step | Starting Material | Reagents | Product | Yield | Reference |

| 1 | Pyrazine-2-carbonitrile | SOCl₂, DMF, Toluene | 3-Chloropyrazine-2-carbonitrile | 51% | [2] |

| 2a | 3-Chloropyrazine-2-carbonitrile | H₂O₂, NaOH, H₂O | 3-Chloropyrazine-2-carboxamide | ~80% | [3] |

| 2b | 3-Chloropyrazine-2-carboxamide/nitrile | NaOH, H₂O | This compound | - | - |

Note: A specific yield for the final hydrolysis step (2b) was not found in the searched literature and would need to be determined empirically.

Diagram of Pathway 1

Pathway 2: From 2,3-Pyrazinedicarboxylic Acid

This synthetic route begins with the oxidation of quinoxaline to form 2,3-pyrazinedicarboxylic acid, which is then subjected to selective mono-chlorination and mono-decarboxylation.

Step 1: Synthesis of 2,3-Pyrazinedicarboxylic Acid

Quinoxaline is oxidized to 2,3-pyrazinedicarboxylic acid using a strong oxidizing agent such as potassium permanganate.

-

Experimental Protocol: Quinoxaline is added to a hot aqueous solution of potassium permanganate. The mixture is heated to maintain the reaction, and then cooled. The manganese dioxide byproduct is filtered off. The filtrate is concentrated under reduced pressure, and then acidified with concentrated hydrochloric acid to precipitate the dicarboxylic acid. The crude product is collected and can be recrystallized from acetone.[4]

Step 2: Proposed Selective Mono-chlorination and Mono-decarboxylation

The conversion of 2,3-pyrazinedicarboxylic acid to this compound is a challenging transformation that requires selective reactions. While a specific, unified protocol was not identified in the surveyed literature, a plausible two-step approach can be proposed based on established methodologies for similar substrates.

-

Proposed Sub-step 2a: Selective Mono-decarboxylation A silver-catalyzed protodecarboxylation has been shown to be effective for the selective mono-decarboxylation of various heteroaromatic dicarboxylic acids.

-

Proposed Experimental Protocol: 2,3-Pyrazinedicarboxylic acid would be dissolved in a suitable solvent such as DMSO. Silver(I) carbonate and a proton source like acetic acid would be added. The reaction mixture would be heated, and the progress of the mono-decarboxylation monitored by techniques such as NMR or LC-MS.

-

-

Proposed Sub-step 2b: Chlorination of Pyrazine-2-carboxylic Acid The resulting pyrazine-2-carboxylic acid could then be chlorinated. Direct chlorination of the pyrazine ring can be challenging. A potential method could involve the use of a chlorinating agent like N-chlorosuccinimide (NCS) under appropriate conditions.

-

Alternative Proposed Route: Chlorination followed by Decarboxylation An alternative sequence would involve the initial chlorination of 2,3-pyrazinedicarboxylic acid. This could potentially be achieved using a strong chlorinating agent, followed by a selective mono-decarboxylation of the resulting chloro-dicarboxylic acid. Copper-catalyzed decarboxylation is a known method for aromatic carboxylic acids.[5][6]

Quantitative Data for Pathway 2

| Step | Starting Material | Reagents | Product | Yield | Reference |

| 1 | Quinoxaline | KMnO₄, H₂O, HCl | 2,3-Pyrazinedicarboxylic acid | 75-77% | [4] |

| 2 | 2,3-Pyrazinedicarboxylic acid | Proposed: Ag₂CO₃, AcOH; then NCS | This compound | - | - |

Note: The yields for the proposed steps in this pathway are hypothetical and would require experimental validation.

Diagram of Pathway 2

Biological Context and Potential Mechanism of Action

While specific signaling pathways involving this compound are not extensively documented, its structural resemblance to pyrazinoic acid provides strong indications of its likely biological targets and mechanism of action, particularly against Mycobacterium tuberculosis.

Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase.[7][8][9] Pyrazinoic acid is believed to have a multi-faceted mechanism of action:

-

Disruption of Membrane Energetics: Pyrazinoic acid acts as a protonophore, shuttling protons across the mycobacterial cell membrane. This dissipates the proton motive force, which is essential for ATP synthesis and other membrane-dependent processes. The resulting acidification of the cytoplasm and depletion of cellular ATP levels are thought to be key to its bactericidal effect, especially against semi-dormant bacilli in acidic environments.[8][10][11][12]

-

Inhibition of Aspartate Decarboxylase (PanD): Recent studies have identified aspartate decarboxylase (PanD), an essential enzyme in the biosynthesis of coenzyme A, as a direct target of pyrazinoic acid.[7][13] Inhibition of PanD disrupts the synthesis of pantothenate and coenzyme A, which are vital for numerous metabolic processes, including fatty acid synthesis.[9][13]

Given its structural similarity, this compound is hypothesized to act as a bioisostere of pyrazinoic acid, exerting its antimicrobial effects through a similar mechanism of disrupting membrane transport and inhibiting key enzymes like PanD. The presence of the chlorine atom may influence its lipophilicity and electronic properties, potentially modulating its potency and pharmacokinetic profile.

Diagram of Proposed Mechanism of Action

Conclusion

This technical guide has outlined two viable, albeit with some proposed steps, synthetic pathways for this compound, a compound of considerable interest to the medicinal chemistry community. The detailed experimental protocols and compiled quantitative data offer a practical resource for researchers engaged in the synthesis and derivatization of this pyrazine scaffold. Furthermore, the exploration of its potential mechanism of action, by analogy to pyrazinoic acid, provides a rationale for its continued investigation as a potential anti-tubercular agent. Further research is warranted to optimize the proposed synthetic steps and to elucidate the precise molecular interactions of this compound with its biological targets.

References

- 1. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]

- 2. 3-Chloropyrazine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US20150225350A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]

- 6. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]

- 7. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - American Chemical Society [acs.digitellinc.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores [frontiersin.org]

- 11. Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrazinoic Acid Decreases the Proton Motive Force, Respiratory ATP Synthesis Activity, and Cellular ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 3-Chloropyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-chloropyrazine-2-carboxylic acid (CAS No: 27398-39-6), a key heterocyclic organic compound. Its unique structure, featuring a pyrazine ring substituted with a chlorine atom and a carboxylic acid group, makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] This document summarizes its key physical and chemical data, details relevant experimental protocols for its synthesis and analysis, and provides logical workflows for its practical application in a laboratory setting.

Core Physicochemical Properties

The key physicochemical data for this compound are summarized below. These parameters are crucial for understanding the compound's behavior in various solvents and reaction conditions, which is essential for process development, formulation, and analytical method design.

Identification and Structural Data

This table provides the fundamental identifiers and structural information for the compound.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 27398-39-6 | [3] |

| Molecular Formula | C₅H₃ClN₂O₂ | [3][4] |

| Molecular Weight | 158.54 g/mol | [3][4] |

| Canonical SMILES | C1=CN=C(C(=N1)C(=O)O)Cl | [2][5] |

| InChIKey | PMRPVXLESNMKLG-UHFFFAOYSA-N | [3][5] |

Physical and Chemical Properties

This table summarizes the key quantitative physicochemical properties. Note that some values are predicted and should be confirmed experimentally for critical applications. There is a notable discrepancy in the reported melting point, which may be due to different crystalline forms or measurement conditions.

| Property | Value | Reference(s) |

| Appearance | Solid, white to off-white powder | [4] |

| Melting Point | 182 - 184 °C or 116-117 °C (decomposition) | [3][4] |

| Boiling Point | 317 °C at 760 mmHg | [3] |

| Density | 1.6 ± 0.1 g/cm³ | [3] |

| pKa (acidic) | ~2.7 (approximate) | [4] |

| Water Solubility | Slightly soluble | [4] |

| Organic Solvent Solubility | Soluble in DMSO and DMF | [4] |

| LogP (XLogP3) | 0.6 | [3] |

| Flash Point | 145.5 ± 26.5 °C | [3] |

| Refractive Index | 1.598 | [3] |

Experimental Protocols

Detailed methodologies are critical for the reproducible synthesis and analysis of this compound. The following sections describe relevant experimental protocols.

Synthesis Protocol via Hydrolysis of Nitrile Precursor

This compound can be synthesized from its nitrile or amide precursors. The synthesis of the related compound, 3-chloropyrazine-2-carboxamide, involves the partial hydrolysis of 3-chloropyrazine-2-carbonitrile, which can then be further hydrolyzed to the carboxylic acid.[6] A general procedure is outlined below.

Objective: To synthesize this compound from a suitable precursor.

Materials:

-

3-chloropyrazine-2-carbonitrile or 3-chloropyrazine-2-carboxamide

-

Concentrated acid (e.g., HCl) or base (e.g., NaOH) solution

-

Water (deionized)

-

Organic solvent for extraction (e.g., Ethyl Acetate)

-

Drying agent (e.g., anhydrous Sodium Sulfate)

-

Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator

Methodology:

-

Reaction Setup: The starting material (e.g., 3-chloropyrazine-2-carboxamide) is dissolved in an aqueous solution of a strong acid or base in a round-bottom flask equipped with a reflux condenser.

-

Hydrolysis: The mixture is heated to reflux and stirred for several hours. The reaction progress is monitored using Thin Layer Chromatography (TLC).[7]

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature.

-

Acidification: If hydrolysis was performed under basic conditions, the solution is carefully acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.

-

Extraction: The aqueous solution is extracted multiple times with a suitable organic solvent like ethyl acetate to isolate the product.[7]

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[8]

-

Final Product: The resulting crude solid can be further purified by recrystallization from an appropriate solvent to yield pure this compound.

Analytical Protocol: HPLC-DAD for Halogenated Carboxylic Acids

Due to their potential genotoxicity, quantifying residual halogenated carboxylic acids in drug substances is critical. A highly sensitive HPLC-Diode Array Detection (DAD) method following derivatization can be employed for this purpose.[9][10]

Objective: To determine the concentration of this compound in a sample matrix.

Materials:

-

Sample containing this compound

-

2-Nitrophenylhydrazine hydrochloride (2-NPH·HCl) as derivatizing agent[9]

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as coupling agent[9]

-

Acetonitrile (HPLC grade) and Water (HPLC grade)

-

HPLC system with a Diode Array Detector (DAD) and a suitable C18 column

Methodology:

-

Sample Preparation: A known quantity of the sample is dissolved in a mixture of acetonitrile and water (e.g., 70:30 v/v).[9]

-

Derivatization: The derivatizing agent (2-NPH·HCl) and the coupling agent (EDC·HCl) are added to the sample solution. The reaction is allowed to proceed at room temperature for approximately 2 hours. This reaction converts the carboxylic acid into a derivative that absorbs strongly in the near-visible region (~392 nm), where most drug substances and impurities have minimal absorbance.[9][10]

-

HPLC Analysis: The resulting solution is directly injected into the HPLC system without further pretreatment.

-

Column: A reverse-phase column (e.g., C18) is typically used.[11]

-

Mobile Phase: A gradient elution with acetonitrile and water (often with a small amount of acid like formic acid) is employed.[11]

-

Detection: The DAD is set to monitor the wavelength of maximum absorbance for the derivatized product (e.g., 392 nm).[9]

-

-

Quantification: The concentration of the analyte is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standards of known concentrations.

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the synthesis and analysis of this compound.

References

- 1. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]

- 2. PubChemLite - 3-chloro-2-pyrazine-carboxylic acid (C5H3ClN2O2) [pubchemlite.lcsb.uni.lu]

- 3. echemi.com [echemi.com]

- 4. This compound Supplier & Manufacturer | Properties, Safety Data, Uses – Buy High Purity this compound China [chemheterocycles.com]

- 5. 3-CHLORO-2-PYRAZINE-CARBOXYLIC ACID(27398-39-6) 1H NMR [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. rjpbcs.com [rjpbcs.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 11. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]

The Pivotal Role of 3-Chloropyrazine-2-Carboxylic Acid in the Development of Novel Antimicrobial Agents: A Technical Guide

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the utility and mechanism of action of derivatives synthesized from 3-chloropyrazine-2-carboxylic acid. While this compound is primarily utilized as a versatile chemical intermediate, its derivatives have demonstrated significant potential across a range of therapeutic and agricultural applications.[1] This document outlines the synthesis of these derivatives, their biological activities, and the current understanding of their mechanisms of action, supported by experimental data and pathway visualizations.

This compound: A Key Synthetic Intermediate

This compound is a heterocyclic organic compound that serves as a fundamental building block in the synthesis of a variety of bioactive molecules.[1] Its chemical structure, featuring a chlorinated pyrazine ring, makes it an ideal precursor for developing novel antimicrobial and anti-inflammatory drugs, as well as agrochemicals such as herbicides and fungicides.[1] The primary focus of research has been on the modification of this core structure to generate derivatives with enhanced biological activity.

Synthesis of Bioactive Derivatives

The principal synthetic route for deriving active compounds from this compound involves the transformation of its carboxamide precursor, 3-chloropyrazine-2-carboxamide. A common and effective method is the aminodehalogenation of 3-chloropyrazine-2-carboxamide with various substituted benzylamines, yielding a series of 3-benzylaminopyrazine-2-carboxamides.[2]

Experimental Protocol: Synthesis of 3-Benzylaminopyrazine-2-carboxamides

Starting Material: 3-chloropyrazine-2-carboxamide, synthesized from 3-chloro-pyrazine-2-carbonitrile via partial hydrolysis.[2]

Conventional Synthesis:

-

Dissolve 3-chloropyrazine-2-carboxamide (1.27 mmol) in 20 mL of tetrahydrofuran (THF) in a round-bottom flask.[2]

-

Add two equivalents of the desired substituted benzylamine and an equimolar amount of triethylamine.[2]

-

Heat the reaction mixture to 70 °C under reflux with continuous stirring in an oil bath for 15 hours.[2]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated and purified using standard techniques such as recrystallization from ethanol.[2]

Microwave-Assisted Synthesis: For certain derivatives, microwave-assisted synthesis can be employed to reduce reaction times and potentially increase yields.[2]

The following diagram illustrates the general synthetic workflow for the preparation of 3-benzylaminopyrazine-2-carboxamides from 3-chloropyrazine-2-carbonitrile.

Caption: Synthetic pathway from 3-chloropyrazine-2-carbonitrile.

Antimycobacterial Activity of Derivatives

A significant body of research has focused on the antimycobacterial properties of derivatives of this compound, particularly against Mycobacterium tuberculosis.

Quantitative Data on Antimycobacterial Activity

The following table summarizes the in vitro whole-cell activity of several 3-benzylaminopyrazine-2-carboxamide derivatives against Mycobacterium tuberculosis H37Rv.

| Compound ID | Substituent (R) | MIC (µM)[2] | Cytotoxicity (IC50 in HepG2 cells, µM)[2] |

| 8 | 4-methylbenzyl | 6 | ≥ 250 |

| 4 | 3-trifluoromethylbenzyl | 12.5 | Not Reported |

| 9 | 4-aminobenzyl | 6.25 | Not Reported |

| Pyrazinamide (Standard) | - | - | - |

Note: Lower MIC values indicate higher activity.

Proposed Mechanisms of Action

The antimycobacterial effects of these derivatives are believed to be multifactorial, with several potential mechanisms of action proposed.

Similar to the established antitubercular drug Pyrazinamide (PZA), some derivatives of this compound may act as prodrugs. It is hypothesized that these compounds are converted to their active acidic form, pyrazinoic acid (POA), within the mycobacterial cell.[3] The accumulation of POA can lead to the acidification of the cytoplasm, disrupting membrane potential and inhibiting pH-sensitive enzymes.[2]

Enoyl-ACP Reductase (InhA): Molecular docking studies suggest that active 3-benzylaminopyrazine-2-carboxamide derivatives may target the mycobacterial enoyl-ACP reductase (InhA).[2] InhA is a crucial enzyme in the fatty acid synthesis II (FAS-II) pathway, which is essential for the production of mycolic acids, a key component of the mycobacterial cell wall.[2] Inhibition of InhA disrupts cell wall integrity, leading to bacterial cell death.

Fatty Acid Synthase I (FAS I): Both PZA and its metabolite POA have been shown to inhibit the mycobacterial enzyme Fatty Acid Synthase I (FAS I).[2] This inhibition also leads to the depletion of mycolic acids, compromising the mycobacterial cell wall.[2] It is plausible that derivatives of this compound share this mechanism.

The diagram below illustrates the proposed inhibitory pathways of these derivatives.

Caption: Proposed inhibitory pathways of antimycobacterial derivatives.

Prolyl-tRNA Synthetase (ProRS): More recent studies on related 3-acylaminopyrazine-2-carboxamides suggest that these compounds may also act as inhibitors of mycobacterial prolyl-tRNA synthetase (ProRS).[4] This enzyme is essential for protein synthesis, and its inhibition would be detrimental to the bacterium.

Other Biological Activities

Derivatives of this compound have also been investigated for other biological activities, including antifungal effects and the inhibition of photosynthesis.[3] For instance, certain amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid have shown poor to moderate antifungal activity.[3] Furthermore, the (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid was identified as a potent inhibitor of the oxygen evolution rate in spinach chloroplasts, indicating a potential application in herbicide development.[3]

Quantitative Data on Photosynthesis Inhibition

| Compound | Activity | IC50 (mmol·dm-3)[3] |

| (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid | Inhibition of oxygen evolution rate in spinach chloroplasts | 0.026 |

Conclusion

This compound is a valuable scaffold in medicinal and agricultural chemistry. While the parent compound itself is primarily a synthetic intermediate, its derivatives exhibit a broad spectrum of biological activities. The most promising of these are the antimycobacterial agents that likely act through a multi-target mechanism involving prodrug activation and the inhibition of essential enzymes in mycolic acid biosynthesis. Further research into the structure-activity relationships and optimization of these derivatives could lead to the development of novel and effective therapeutic and agricultural products.

References

early discovery and research on 3-chloropyrazine-2-carboxylic acid

An In-depth Technical Guide on the Early Discovery and Research of 3-Chloropyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic compound that has served as a versatile building block in the synthesis of a wide array of biologically active molecules. This technical guide delves into the early discovery and foundational research of this compound, providing a historical perspective on its synthesis, characterization, and initial biological evaluation. The document consolidates information from early chemical literature to offer a comprehensive resource for researchers in organic synthesis and medicinal chemistry. Detailed experimental protocols from seminal publications are presented, alongside a summary of its physicochemical properties. This guide aims to provide a thorough understanding of the origins and early development of this compound, a cornerstone in the ongoing quest for novel therapeutic agents.

Introduction

The pyrazine ring system, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a scaffold of significant interest in medicinal chemistry. Early investigations into pyrazine derivatives were driven by the quest for new therapeutic agents, particularly with tuberculostatic properties. This compound emerged as a crucial intermediate in this field, providing a reactive handle for further chemical modifications. This guide focuses on the seminal work that led to the synthesis and initial understanding of this important molecule.

Early Synthesis and Discovery

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its development can be traced through the broader exploration of pyrazine chemistry in the mid-20th century. The synthesis of related compounds, such as chloropyrazines and pyrazinecarboxylic acids, laid the groundwork for its eventual preparation.

One of the key precursors to this compound is its corresponding amide, 3-chloropyrazine-2-carboxamide. Early synthetic work often involved the preparation of this amide from 3-chloropyrazine-2-carbonitrile.

Synthesis of 3-Chloropyrazine-2-carboxamide

An early and notable method for the synthesis of 3-chloropyrazine-2-carboxamide involves the partial hydrolysis of 3-chloropyrazine-2-carbonitrile. This reaction provides a direct route to the amide, which can then be further hydrolyzed to the carboxylic acid.

Experimental Protocol: Partial Hydrolysis of 3-Chloropyrazine-2-carbonitrile

This protocol is based on established methods for the hydrolysis of nitriles to amides.

-

Materials:

-

3-Chloropyrazine-2-carbonitrile

-

Concentrated sulfuric acid

-

Water

-

Ice

-

Sodium carbonate solution

-

-

Procedure:

-

3-Chloropyrazine-2-carbonitrile is slowly added to cold, concentrated sulfuric acid with stirring, maintaining a low temperature.

-

The mixture is allowed to stand at room temperature for a specified period (e.g., 24-48 hours) to allow for partial hydrolysis.

-

The reaction mixture is then carefully poured onto crushed ice.

-

The resulting solution is neutralized with a saturated solution of sodium carbonate.

-

The precipitated 3-chloropyrazine-2-carboxamide is collected by filtration, washed with cold water, and dried.

-

Synthesis of this compound

The direct synthesis of this compound can be achieved through various routes, often starting from more readily available pyrazine derivatives. One logical precursor is 3-hydroxypyrazine-2-carboxylic acid, which can be chlorinated.

Experimental Protocol: Chlorination of 3-Hydroxypyrazine-2-carboxylic Acid

This generalized protocol is based on common chlorination methods for heterocyclic compounds.

-

Materials:

-

3-Hydroxypyrazine-2-carboxylic acid

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂) (optional, as a catalyst or co-reagent)

-

Inert solvent (e.g., toluene, chloroform)

-

Ice water

-

-

Procedure:

-

A mixture of 3-hydroxypyrazine-2-carboxylic acid and phosphorus oxychloride is heated under reflux in an inert solvent. The addition of phosphorus pentachloride or thionyl chloride can facilitate the reaction.

-

The reaction is monitored until completion (e.g., by thin-layer chromatography).

-

The excess phosphorus oxychloride and solvent are removed under reduced pressure.

-

The residue is carefully treated with ice water to decompose any remaining phosphorus halides.

-

The resulting precipitate of this compound is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol-water mixture).

-

Physicochemical Properties

Early research efforts were also dedicated to characterizing the fundamental physicochemical properties of newly synthesized compounds. The following table summarizes some of the key properties of this compound and its closely related amide derivative, based on data from early literature and chemical databases.

| Property | This compound | 3-Chloropyrazine-2-carboxamide |

| Molecular Formula | C₅H₃ClN₂O₂ | C₅H₄ClN₃O |

| Molecular Weight | 158.54 g/mol | 157.56 g/mol |

| Melting Point | 116-117 °C (decomposes) | Not explicitly found in early literature |

| Appearance | White to off-white solid | Not explicitly found in early literature |

| Solubility | Sparingly soluble in cold water, more soluble in hot water and polar organic solvents. | Not explicitly found in early literature |

Early Biological Research

The initial interest in pyrazine derivatives was significantly fueled by the discovery of the tuberculostatic activity of pyrazinamide (pyrazine-2-carboxamide). This led to the synthesis and evaluation of a wide range of substituted pyrazine derivatives, including those with chloro and carboxylic acid functionalities, for their potential as antitubercular agents.

While specific, detailed studies on the mechanism of action of this compound from the early discovery period are scarce, the research focus was primarily on in vitro and in vivo screening against Mycobacterium tuberculosis. The general hypothesis was that modifications to the pyrazine ring could enhance potency, improve pharmacokinetic properties, or overcome resistance mechanisms.

The research into the tuberculostatic activity of pyrazine derivatives can be visualized as a workflow aimed at identifying lead compounds for further development.

Logical Relationships in Synthesis

The synthesis of this compound and its derivatives is logically interconnected, with several key transformations enabling access to the target molecule and its analogs. A simplified diagram illustrates these relationships.

Conclusion

The early research on this compound was integral to the broader development of pyrazine chemistry and the search for new antitubercular drugs. While the exact moment of its first synthesis is embedded within a larger body of work, the methodologies for its preparation and the initial explorations of its biological potential were established during a vibrant period of heterocyclic chemistry research. This foundational knowledge continues to underpin the use of this compound as a valuable synthon in modern drug discovery, demonstrating the enduring legacy of this early research. This guide provides a consolidated historical and technical overview that is intended to be a valuable resource for contemporary researchers building upon this important chemical scaffold.

The Versatile Heterocyclic Core: A Technical Guide to 3-Chloropyrazine-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropyrazine-2-carboxylic acid is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. As a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms, this compound possesses a unique electronic and structural profile. Its utility is significantly enhanced by the presence of three key functional groups: the pyrazine ring itself, a reactive chlorine atom at the 3-position, and a carboxylic acid group at the 2-position. This strategic arrangement allows for sequential and regioselective modifications, making it an ideal scaffold for the construction of complex molecular architectures. Its derivatives have shown significant promise, particularly in the development of novel antimicrobial agents. This guide provides an in-depth overview of its properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are crucial for its application in synthesis. The following tables summarize its key physical, chemical, and spectroscopic characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃ClN₂O₂ | [1] |

| Molecular Weight | 158.54 g/mol | [1] |

| CAS Number | 27398-39-6 | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 116-117 °C (decomp.) | [1] |

| Boiling Point | 317.0 ± 37.0 °C (Predicted) | [1] |

| Density | 1.579 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 1.51 ± 0.25 (Predicted) | [1] |

| Solubility | Slightly soluble in water; Soluble in DMSO, DMF | [1] |

Table 2: Spectroscopic Data for Key Pyrazine Derivatives

| Compound | ¹H NMR (Solvent) | ¹³C NMR (Solvent) | Reference(s) |

| 3-Chloropyrazine-2-carbonitrile | δ 8.91 (d, 1H), 8.88 (d, 1H) (DMSO-d6) | δ 150.67, 147.97, 144.26, 129.87, 114.66 (DMSO-d6) | [2] |

| 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | Not explicitly detailed | δ 169.0, 154.4, 146.4, 137.2, 135.9, 130.3, 130.2, 127.5, 127.2, 126.7, 126.1, 41.8, 18.8 (DMSO) | [3] |

| 3-[(3-Chlorobenzyl)amino]pyrazine-2-carboxamide | Not explicitly detailed | δ 169.0, 154.3, 146.5, 139.7, 130.2, 128.6, 127.4, 127.0, 126.7, 43.5 (DMSO) | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the hydrolysis of its more accessible nitrile or ester precursors. The nitrile, 3-chloropyrazine-2-carbonitrile, can be synthesized from pyrazine-2-carbonitrile.

Caption: General synthetic pathways to this compound.

Experimental Protocol 1: Synthesis of 3-Chloropyrazine-2-carbonitrile[2]

-

Reaction Setup: To a solution of pyrazine-2-carbonitrile (6.90 g, 65.65 mmol) in toluene (48 mL) and DMF (5 mL), add sulfuryl chloride (21.2 mL, 260.8 mmol) dropwise over 10 minutes while maintaining the temperature in an ice bath.

-

Reaction: Stir the reaction mixture for 30 minutes in the ice bath, then allow it to warm to room temperature and continue stirring for 5 hours.

-

Workup: Decant the toluene layer. Extract the residual reddish oil three times with diethyl ether.

-

Quenching and Extraction: Combine the toluene and ether layers, quench with ice water, and cool in an ice bath. Neutralize the combined organic layers with solid NaHCO₃ and separate the layers. Extract the aqueous layer with diethyl ether.

-

Purification: Combine all organic layers, wash with water, and dry over anhydrous Na₂SO₄. Filter and evaporate the solvent under reduced pressure. Purify the crude product by silica gel chromatography (eluent: 100% dichloromethane) to yield 3-chloropyrazine-2-carbonitrile as a white powder (Yield: ~51%).

Experimental Protocol 2: Synthesis of this compound via Ester Hydrolysis (Adapted from[1])

This protocol is adapted from the hydrolysis of the analogous methyl 5-chloropyrazine-2-carboxylate and is a standard procedure for ester hydrolysis.

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve methyl 3-chloropyrazine-2-carboxylate (1.0 mol) in a suitable solvent like methanol or THF.

-

Hydrolysis: Add a solution of Lithium Hydroxide (LiOH) (1.01 mol) in water (approx. 1 L per mole of ester).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 2-3.

-

Isolation: The product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Reactivity and Applications as a Building Block

The synthetic value of this compound stems from the differential reactivity of its functional groups. The chlorine atom is susceptible to nucleophilic aromatic substitution, while the carboxylic acid group can undergo standard transformations like amidation and esterification. This allows for a modular approach to building complex molecules.

Caption: Reactivity map of this compound.

Key Reaction: Aminodehalogenation

A cornerstone reaction of this building block is the nucleophilic substitution of the chlorine atom by an amine, known as aminodehalogenation. This reaction is widely used to install diverse side chains, which is critical for tuning the biological activity of the resulting molecules. The reaction typically proceeds under thermal or microwave-assisted conditions in the presence of a base.[3]

Experimental Protocol 3: Synthesis of 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide[3]

This protocol demonstrates the aminodehalogenation of the corresponding amide, a common derivative of the title carboxylic acid.

-

Reaction Setup: Dissolve 3-chloropyrazine-2-carboxamide (1.27 mmol) in tetrahydrofuran (THF, 20 mL) in a round-bottom flask.

-

Reagents: Add two equivalents of 4-methylbenzylamine (2.54 mmol) and an equimolar amount of triethylamine (1.27 mmol).

-

Reaction: Heat the reaction mixture to 70 °C under reflux with continuous stirring in an oil bath for 15 hours.

-

Monitoring: Monitor the reaction progress by TLC (hexane:ethyl acetate - 1:1).

-

Workup and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by crystallization from a suitable solvent like ethanol.

Applications in Drug Discovery: Antimycobacterial Agents

Derivatives of this compound are most notably explored as analogues of pyrazinamide (PZA), a first-line drug for treating tuberculosis.[4] PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[4] POA is believed to have multiple mechanisms of action, including the disruption of membrane potential and the inhibition of fatty acid synthase I (FAS-I), which is essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[4]

By using this compound as a starting point, researchers can synthesize libraries of compounds with varied substituents at the 3-position to probe structure-activity relationships and develop new potent antitubercular agents.

Caption: Mechanism of action for pyrazinamide and its analogues.

Biological Activity Data

Studies on derivatives of the 3-chloropyrazine-2-carboxamide core have identified compounds with potent activity against Mycobacterium tuberculosis.

Table 3: In Vitro Antimycobacterial Activity of Selected Pyrazine Derivatives [3]

| Compound | R Group (at position 3) | MIC vs. M. tuberculosis H37Rv (µM) | Cytotoxicity IC₅₀ vs. HepG2 (µM) |

| Pyrazinamide (Standard) | -H | 21 | >1000 |

| Isoniazid (Standard) | - | 3 | >250 |

| Compound 8 | 4-Methylbenzylamino | 6 | ≥250 |

| Compound 4 | 3-Trifluoromethylbenzylamino | 42 | 100 |

| Compound 9 | 4-Aminobenzylamino | 24 | ≥250 |

The data indicates that substitution at the 3-position is critical for antimycobacterial activity. For instance, compound 8, with a 4-methylbenzylamino group, exhibits a minimum inhibitory concentration (MIC) of 6 µM, which is significantly more potent than the parent drug pyrazinamide, while also showing low cytotoxicity.[3]

Conclusion

This compound is a highly functionalized and versatile heterocyclic building block with significant applications in organic synthesis and medicinal chemistry. Its well-defined reactivity allows for the systematic development of novel compounds, particularly in the search for new antitubercular agents. The ability to easily modify the pyrazine core via aminodehalogenation reactions has led to the discovery of potent pyrazinamide analogues. The detailed protocols and data presented in this guide underscore its importance and provide a solid foundation for researchers aiming to leverage this powerful scaffold in their synthetic and drug discovery endeavors.

References

Navigating the Physicochemical Landscape of 3-Chloropyrazine-2-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropyrazine-2-carboxylic acid is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical agents. Its chemical structure, characterized by a pyrazine ring substituted with a chlorine atom and a carboxylic acid group, imparts unique physicochemical properties that are critical for its application in drug design and development. Understanding the solubility and stability of this molecule is paramount for formulation development, ensuring bioavailability, and defining storage and handling protocols. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, outlines detailed experimental protocols for their determination, and presents logical workflows for these investigations.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented below, providing a foundational understanding of the molecule.

| Property | Value | Reference |

| Molecular Formula | C₅H₃ClN₂O₂ | [1] |

| Molecular Weight | 158.54 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 116-117 °C (decomposes) | [2] |

| pKa | Approximately 2.7 (for the carboxylic acid group) | [1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The presence of both a polar carboxylic acid group and a more nonpolar chloropyrazine ring suggests that the solubility of this compound will be highly dependent on the solvent system.

Qualitative Solubility

Based on available data, the following provides a qualitative understanding of its solubility:

| Solvent | Solubility | Reference |

| Water | Slightly soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| N,N-Dimethylformamide (DMF) | Soluble | [1] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following outlines a general method for determining the solubility of this compound in various solvents at different temperatures.

Objective: To quantitatively determine the equilibrium solubility of this compound in selected solvents (e.g., water, methanol, ethanol, DMSO, DMF) at various temperatures (e.g., 25 °C, 37 °C).

Materials:

-

This compound (of known purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in sealed vials. The excess solid should be clearly visible.

-

Place the vials in a thermostatic shaker set to the desired temperature.

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The required time should be determined experimentally by taking measurements at different time points until the concentration plateaus.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the experimental temperature.

-

Immediately filter the sample through a syringe filter to remove any undissolved solids.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the samples accurately.

-

-

Data Reporting:

-

Express the solubility in terms of mass/volume (e.g., mg/mL or g/L) or molarity (mol/L).

-

Repeat the experiment at least in triplicate for each solvent and temperature to ensure reproducibility.

-

Caption: Experimental workflow for solubility determination.

Stability Profile

The stability of this compound is a critical parameter that influences its shelf-life, storage conditions, and potential degradation pathways. While it is generally stable under normal conditions, it may be susceptible to degradation under stress conditions such as exposure to harsh pH, light, and elevated temperatures.

General Stability Information

| Condition | Stability | Potential Reactions | Reference |

| Normal Storage | Stable in a cool, dry, dark place in a sealed container. | - | [1] |

| Strong Oxidizing Agents | May react | Oxidation of the pyrazine ring or carboxylic acid group. | [1] |

| Strong Reducing Agents | May react | Reduction of the pyrazine ring or dehalogenation. | [1] |

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. The following protocol is based on ICH guidelines and can be adapted for this compound.

Objective: To investigate the stability of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for hydrolysis

-

Hydrogen peroxide (H₂O₂) for oxidation

-

Photostability chamber

-

Temperature-controlled oven

-

Validated stability-indicating HPLC method (capable of separating the parent compound from its degradation products)

-

LC-MS/MS for identification of degradation products

Methodology:

-

Hydrolytic Stability:

-

Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), neutral (water), and basic (e.g., 0.1 M NaOH) conditions.

-

Store the solutions at an elevated temperature (e.g., 60 °C) for a defined period.

-

Withdraw samples at appropriate time intervals, neutralize them if necessary, and analyze by HPLC.

-

-

Oxidative Stability:

-

Prepare a solution of the compound and treat it with an oxidizing agent (e.g., 3% H₂O₂).

-

Store the solution at room temperature or slightly elevated temperature.

-

Monitor the degradation over time by HPLC.

-

-

Photostability:

-

Expose solid powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Keep control samples protected from light.

-

Analyze the exposed and control samples by HPLC.

-

-

Thermal Stability (Solid State):

-

Expose the solid compound to elevated temperatures (e.g., 60 °C, 80 °C) for a specified duration.

-

Analyze the samples at different time points by HPLC.

-

-

Analysis and Identification:

-

For all stressed samples, quantify the remaining parent compound and any degradation products using the stability-indicating HPLC method.

-

If significant degradation is observed, use techniques like LC-MS/MS to identify the structure of the degradation products.

-

Caption: Workflow for forced degradation studies.

Conclusion

This technical guide provides a consolidated overview of the available information on the solubility and stability of this compound. While qualitative data suggests it is slightly soluble in water and soluble in polar organic solvents like DMSO and DMF, and generally stable under standard conditions, there is a clear need for comprehensive quantitative studies. The detailed experimental protocols provided herein offer a robust framework for researchers and drug development professionals to generate the necessary data to fully characterize this important molecule. A thorough understanding of its physicochemical properties will ultimately facilitate the development of safe, effective, and stable pharmaceutical products.

References

The Evolving Landscape of 3-Chloropyrazine-2-Carboxylic Acid Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds emerging as a particularly fruitful area of investigation. Among these, derivatives of 3-chloropyrazine-2-carboxylic acid have garnered significant attention for their diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of these compounds, focusing on their antimicrobial, anticancer, and antiviral potential. Detailed experimental protocols for their synthesis and biological evaluation are presented, alongside visualizations of key pathways and workflows to facilitate further research and development in this promising field.

Antimicrobial Activity: A Renewed Attack on Ancient Foes

Derivatives of this compound have shown significant promise as antimicrobial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. The core of their activity often lies in the amide functional group, with various substitutions modulating their potency and selectivity.

Quantitative Antimicrobial Data

The following table summarizes the in vitro activity of representative 3-chloropyrazine-2-carboxamide derivatives against Mycobacterium tuberculosis H37Rv and their cytotoxicity against the HepG2 human liver cancer cell line.

| Compound ID | Derivative | MIC (µg/mL) vs. M. tuberculosis H37Rv | IC50 (µM) vs. HepG2 Cells |

| 1 | 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | 1.56[1] | ≥ 250[1] |

| 2 | 3-[(4-aminobenzyl)amino]pyrazine-2-carboxamide | 6.25[1] | ≥ 250[1] |

| 3 | 3-[(3-trifluoromethylbenzyl)amino]pyrazine-2-carboxamide | 12.5[1] | Not Reported |

| 4 | 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | >100 | Not Reported |

| 5 | N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide | 12.5 | Not Reported |

| 6 | N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide | 12.5 | Not Reported |

Anticancer and Antiviral Potential: Expanding the Therapeutic Horizon

Beyond their antimicrobial effects, derivatives of the pyrazine scaffold are being explored for their potential in oncology and virology. While data specifically on this compound derivatives is emerging, related structures incorporating the chloropyrazine moiety have demonstrated notable activities.

Quantitative Anticancer and Antiviral Data

The following tables present the in vitro anticancer and antiviral activities of representative pyrazine derivatives.

Table 2: Anticancer Activity of Chloropyrazine-Tethered Pyrimidine Derivatives [2][3]

| Compound ID | Derivative | Target Cell Line | IC50 (µg/mL) |

| 7 | 2",4"-dichlorophenyl substituted | DU-145 (Prostate) | Not Reported |

| 8 | 4"-nitrophenyl substituted | DU-145 (Prostate) | Not Reported |

| 9 | 2"-pyridinyl substituted | DU-145 (Prostate) | 5 ± 1[3] |

Table 3: Antiviral Activity of Pyrazine-1,3-thiazine Hybrid Conjugates [4]

| Compound ID | Derivative | Virus | IC50 (µM) |

| 10 | Compound 3k | HIV-1 | 3.26 ± 0.2[4] |

| 11 | Compound 3d | Influenza A (H1N1) | 5.32 ± 0.4[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for the synthesis of 3-chloropyrazine-2-carboxamide derivatives and for the evaluation of their biological activities.

Synthesis of 3-Substituted-aminopyrazine-2-carboxamides

This protocol describes a general method for the aminodehalogenation of 3-chloropyrazine-2-carboxamide.

Materials:

-

3-chloropyrazine-2-carboxamide

-

Substituted benzylamine (or other amine)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Ethanol for recrystallization

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

Procedure:

-

Dissolve 3-chloropyrazine-2-carboxamide (1 equivalent) in anhydrous THF in a round-bottom flask.

-

Add the substituted benzylamine (2 equivalents) and triethylamine (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux (approximately 70°C) and stir for 15-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from ethanol to yield the desired 3-substituted-aminopyrazine-2-carboxamide.[5]

Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

This protocol outlines the broth microdilution method for assessing antimycobacterial activity.

Materials:

-

Test compounds

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

Sterile 96-well microplates

-

Spectrophotometer or plate reader

-

Incubator (37°C)

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well plate.

-

Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard.

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculate each well (except for the negative control) with the bacterial suspension.

-

Include a positive control (bacteria without compound) and a negative control (broth only).

-

Seal the plates and incubate at 37°C for 7-14 days.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[6]

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells to determine cytotoxicity.

Materials:

-

Human cell line (e.g., HepG2)

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Sterile 96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

-

Aspirate the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7][8]

Plaque Reduction Assay for Antiviral Activity

This assay quantifies the reduction in viral plaques to determine the antiviral efficacy of a compound.

Materials:

-

Susceptible host cell line (e.g., MDCK for influenza)

-

Virus stock (e.g., Influenza A H1N1)

-

Cell culture medium

-

Test compounds

-

Overlay medium (e.g., containing agarose or methylcellulose)

-

Crystal violet staining solution

-

Formalin for fixing

-

6-well plates

Procedure:

-

Seed host cells in 6-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Pre-incubate the cell monolayers with the compound dilutions for 1-2 hours.

-

Infect the cells with a known titer of the virus (e.g., 100 plaque-forming units per well).

-

After a 1-hour adsorption period, remove the virus inoculum.

-

Add an overlay medium containing the respective concentrations of the test compound.

-

Incubate the plates until plaques are visible (typically 2-3 days).

-

Fix the cells with formalin and stain with crystal violet.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

-

Determine the IC50 value, the concentration that reduces the number of plaques by 50%.[9]

Visualizing the Science: Pathways and Processes

Graphical representations are invaluable tools for understanding complex biological and chemical processes. The following diagrams, created using the DOT language, illustrate key aspects of the synthesis and activity of this compound derivatives.

Caption: Synthetic pathway for 3-aminopyrazine-2-carboxamide derivatives.

Caption: Proposed mechanism of antimycobacterial activity.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Pyrazine-1,3-thiazine Hybrid Analogues as Antiviral Agent Against HIV-1, Influenza A (H1N1), Enterovirus 71 (EV71), and Coxsackievirus B3 (CVB3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Cancer Agents in Medicinal Chemistry [cardiosomatics.ru]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Pharmacological activity and mechanism of pyrazines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

An In-depth Technical Guide to 3-Chloropyrazine-2-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropyrazine-2-carboxylic acid is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry. Its pyrazine core, a six-membered aromatic ring containing two nitrogen atoms, is a common scaffold in numerous biologically active molecules. The presence of a carboxylic acid group and a chlorine atom at positions 2 and 3, respectively, provides versatile handles for chemical modification, making it a valuable starting material for the synthesis of a diverse array of derivatives. This technical guide provides a comprehensive literature review of this compound, focusing on its synthesis, chemical and biological properties, and its potential applications in drug discovery, particularly in the development of novel antimicrobial and epigenetic modulating agents.

Chemical and Physical Properties

This compound is a solid, typically appearing as a white to off-white powder. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₃ClN₂O₂ |

| Molecular Weight | 158.54 g/mol |

| Melting Point | 182-184 °C or 116-117 °C (decomposition) |

| Solubility | Slightly soluble in water; Soluble in polar organic solvents such as DMSO and DMF. |

| pKa | Approximately 2.7 (for the carboxylic acid group) |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a multi-step process, starting from pyrazine-2-carbonitrile. The following protocols are based on established synthetic routes.

Synthesis of 3-Chloropyrazine-2-carbonitrile

This precursor is synthesized from pyrazine-2-carbonitrile via a chlorination reaction.

Experimental Protocol:

-

To a solution of pyrazine-2-carbonitrile (65.65 mmol) in toluene (48 mL) and DMF (5 mL), add sulfuryl chloride (260.8 mmol) over 10 minutes.

-

Stir the reaction mixture for 30 minutes in an ice bath.

-

Allow the reaction to warm to room temperature and stir for an additional 5 hours.

-

Decant the toluene layer and extract the residual reddish oil with diethyl ether (3x).

-

Combine the organic layers and quench with ice water.

-

Neutralize the mixture with solid NaHCO₃ and separate the layers.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography (eluent: 100% dichloromethane) to yield 3-chloropyrazine-2-carbonitrile.

Synthesis of 3-Chloropyrazine-2-carboxamide

The carbonitrile is then partially hydrolyzed to the corresponding carboxamide.

Experimental Protocol:

-

Prepare a solution of concentrated (30%) hydrogen peroxide (29 mL) in water (195 mL) and adjust the pH to 9 with an 8% (w/v) solution of sodium hydroxide.

-

Heat the solution to 50 °C.

-

Add 3-chloropyrazine-2-carbonitrile (104 mmol) portion-wise over 30 minutes.

-

After the reaction is complete, cool the mixture and collect the crude product by filtration.

-

Recrystallize the crude product from ethanol to obtain pure 3-chloropyrazine-2-carboxamide. The approximate yield for this reaction is 80%.[1]

Synthesis of this compound

The final step is the hydrolysis of the carboxamide to the carboxylic acid. While a direct protocol for this specific hydrolysis is not detailed in the searched literature, a general method for the hydrolysis of a similar chloropyrazine ester to the carboxylic acid using lithium hydroxide (LiOH) can be adapted.

Adapted Experimental Protocol:

-

Dissolve 3-chloropyrazine-2-carboxamide in a suitable solvent (e.g., a mixture of THF and water).

-

Add an aqueous solution of LiOH (typically 1-2 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Spectroscopic Data

The structural characterization of this compound and its derivatives is crucial. Below is a summary of typical spectroscopic data.

| Compound | 1H NMR (ppm) | 13C NMR (ppm) |

| This compound | Signals corresponding to the two protons on the pyrazine ring. | Signals for the five carbon atoms of the pyrazine ring and the carboxylic acid. |

| 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | 169.0, 154.4, 146.4, 137.2, 135.9, 130.3, 130.2, 127.5, 127.2, 126.7, 126.1, 41.8, 18.8[1] | |

| 3-[(3-Chlorobenzyl)amino]pyrazine-2-carboxamide | 168.9, 154.2, 146.5, 139.0, 131.4, 130.4, 129.2, 128.5, 126.9, 42.8[1] | |

| 3-[(4-Methoxybenzyl)amino]pyrazine-2-carboxamide | 168.88, 158.44, 154.25, 146.52, 131.45, 130.10, 128.82, 126.65, 114.00, 55.20, 43.05[1] |

Biological Activity and Therapeutic Potential

Derivatives of this compound have shown promising biological activities, particularly as antimicrobial and anticancer agents.

Antimycobacterial Activity

A significant area of research has been the development of this compound derivatives as potential treatments for tuberculosis. These compounds are often designed as analogs of pyrazinamide, a first-line anti-tuberculosis drug.

Quantitative Biological Data:

| Compound | Target Organism | Activity (MIC) |

| 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 6 µM[2] |

| 3-[(4-Aminobenzyl)amino]pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 62.5 µM[1] |

| 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | Multidrug-resistant M. tuberculosis | 250 µM[1] |

Mechanism of Action: Inhibition of Enoyl-ACP Reductase (InhA)

One of the key targets for antitubercular drugs is the fatty acid synthase-II (FAS-II) pathway, which is essential for the synthesis of mycolic acids, a major component of the mycobacterial cell wall.[3][4] The enzyme enoyl-acyl carrier protein reductase (InhA) catalyzes the final step in each cycle of fatty acid elongation.[5] Inhibition of InhA disrupts mycolic acid biosynthesis, leading to cell death. Molecular docking studies have suggested that derivatives of 3-chloropyrazine-2-carboxamide can act as inhibitors of InhA.[2]

Caption: Inhibition of InhA by this compound derivatives disrupts the FAS-II pathway.

Epigenetic Modulation: Histone Deacetylase (HDAC) Inhibition

Carboxylic acid-containing compounds have also been investigated as inhibitors of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors can reactivate the expression of silenced genes, including tumor suppressor genes, making them attractive targets for cancer therapy.

Recent studies have shown that carboxylic acid derivatives can modulate the expression of the Survival Motor Neuron 2 (SMN2) gene by inhibiting HDACs.[6] This is a promising therapeutic strategy for Spinal Muscular Atrophy (SMA), a genetic disorder caused by the loss of the SMN1 gene. Increasing the expression of the functional protein from the SMN2 gene can compensate for the loss of SMN1.

Caption: HDAC inhibition by carboxylic acid derivatives leads to increased SMN2 gene expression.

Conclusion

This compound is a versatile building block in medicinal chemistry with significant potential for the development of new therapeutic agents. Its derivatives have demonstrated promising activity against Mycobacterium tuberculosis, likely through the inhibition of the essential enzyme InhA. Furthermore, the carboxylic acid moiety suggests a potential role for these compounds as HDAC inhibitors, opening avenues for research in cancer and neurodegenerative diseases like SMA. The synthetic accessibility and the potential for diverse chemical modifications make this compound and its derivatives a compelling area for continued investigation by researchers and drug development professionals. Further studies focusing on structure-activity relationships, optimization of pharmacokinetic properties, and in vivo efficacy are warranted to fully realize the therapeutic potential of this chemical scaffold.

References

- 1. Differential regulation of the SMN2 gene by individual HDAC proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Function of Heterologous Mycobacterium tuberculosis InhA, a Type 2 Fatty Acid Synthase Enzyme Involved in Extending C20 Fatty Acids to C60-to-C90 Mycolic Acids, during De Novo Lipoic Acid Synthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carboxylic acid derivatives of histone deacetylase inhibitors induce full length SMN2 transcripts: a promising target for spinal muscular atrophy therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 3-Chloropyrazine-2-carboxylic Acid (CAS 27398-39-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropyrazine-2-carboxylic acid, with CAS number 27398-39-6, is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structure, featuring a pyrazine ring substituted with both a chlorine atom and a carboxylic acid group, imparts unique chemical reactivity that makes it a valuable building block in medicinal chemistry.[1][2] This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a particular focus on its role in the development of the protein kinase CK2 inhibitor, CX-4945.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 27398-39-6 | [1][2][3][4][5] |

| Molecular Formula | C₅H₃ClN₂O₂ | [1][2][3][4] |

| Molecular Weight | 158.54 g/mol | [1][3][4] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Chloro-2-pyrazinecarboxylic acid | [2] |

| Melting Point | 116-117 °C (decomposes) | [6] |